molecular formula C22H38ClNO5 B014508 8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride CAS No. 53464-72-5

8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride

Cat. No.: B014508
CAS No.: 53464-72-5
M. Wt: 432.0 g/mol
InChI Key: KFJZVXKPPQIYCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMB-8 hydrochloride involves the esterification of 3,4,5-trimethoxybenzoic acid with 8-(N,N-diethylamino)octanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as hydrochloric acid. The product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of TMB-8 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet the required standards for research applications .

Chemical Reactions Analysis

Types of Reactions

TMB-8 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with modified functional groups .

Scientific Research Applications

TMB-8 hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

TMB-8 hydrochloride exerts its effects by inhibiting protein kinase C and acting as an intracellular calcium antagonist. It binds to specific sites on the protein kinase C enzyme, preventing its activation and subsequent phosphorylation of target proteins. Additionally, TMB-8 hydrochloride blocks calcium release from intracellular stores, thereby modulating calcium-dependent cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TMB-8 hydrochloride is unique due to its dual role as a protein kinase C inhibitor and an intracellular calcium antagonist. This dual functionality makes it a valuable tool in research focused on calcium signaling and protein kinase C-related pathways. Its ability to modulate both calcium release and protein kinase C activity sets it apart from other similar compounds .

Properties

IUPAC Name

8-(diethylamino)octyl 3,4,5-trimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO5.ClH/c1-6-23(7-2)14-12-10-8-9-11-13-15-28-22(24)18-16-19(25-3)21(27-5)20(17-18)26-4;/h16-17H,6-15H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJZVXKPPQIYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53464-72-5
Record name Benzoic acid, 3,4,5-trimethoxy-, 8-(diethylamino)octyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53464-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 53464-72-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379318
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl[8-(3,4,5-trimethoxybenzoyloxy)octyl]ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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